Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate
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Overview
Description
Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate is an organic compound with a complex structure that includes both hydroxyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate typically involves the esterification of 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of various ester or amide derivatives.
Scientific Research Applications
Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl and ester groups can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,2-dihydroxy-3-(4-aminophenyl)-3-oxopropanoate: Similar structure but with an amino group instead of a nitro group.
Ethyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2,2-dihydroxy-3-(3-nitrophenyl)-3-oxopropanoate: Similar structure but with the nitro group in a different position on the phenyl ring.
Uniqueness
Methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate is unique due to the specific positioning of its functional groups, which confer distinct reactivity and potential applications. The presence of both hydroxyl and nitro groups in the same molecule allows for a wide range of chemical transformations and interactions.
Properties
Molecular Formula |
C10H9NO7 |
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Molecular Weight |
255.18 g/mol |
IUPAC Name |
methyl 2,2-dihydroxy-3-(4-nitrophenyl)-3-oxopropanoate |
InChI |
InChI=1S/C10H9NO7/c1-18-9(13)10(14,15)8(12)6-2-4-7(5-3-6)11(16)17/h2-5,14-15H,1H3 |
InChI Key |
YCDXXLFTAXSMFH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])(O)O |
Origin of Product |
United States |
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